Cas no 13192-04-6 (Dimethyl 2-Ketoglutaconate)

ジメチル2-ケトグルタコン酸エステル(Dimethyl 2-Ketoglutaconate)は、有機合成や生化学研究において重要な中間体として利用される化合物です。このエステルは、ケトン基とエステル基を有するため、多様な反応性を示し、特に複雑な分子骨格の構築に有用です。高い反応性と安定性を兼ね備えており、実験条件下での取り扱いが容易です。また、生体関連物質の合成や医薬品中間体としての応用も期待されています。その特異な構造特性から、精密有機合成や機能性材料の開発において重要な役割を果たします。

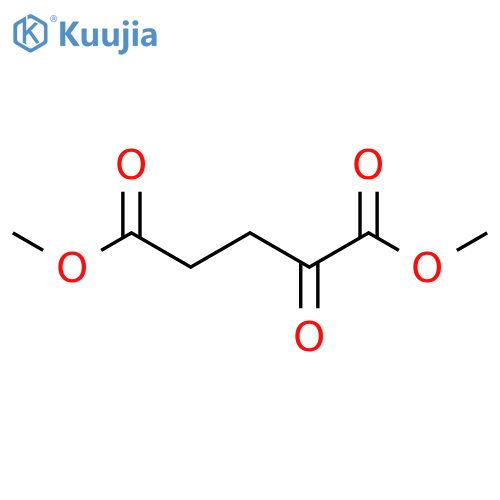

Dimethyl 2-Ketoglutaconate structure

商品名:Dimethyl 2-Ketoglutaconate

Dimethyl 2-Ketoglutaconate 化学的及び物理的性質

名前と識別子

-

- Dimethyl 2-oxopentanedioate

- 2-Oxo-glutaric acid dimethyl ester

- 2-Oxo-pentanedioic acid dimethyl ester

- Dimethyl 2-Ketoglutaconate

- Dimethyl 2-oxoglutarate

- 2-Ketoglutaric Acid Dimethyl Ester

- 2-Oxoglutaric Acid Dimethyl Ester

- Dimethyl 2-Ketoglutarate

- ethyl 2-oxoglutarate

- DIMETHYL OXOGLUTARATE

- Dimethyl α-ketoglutarate

- 1,5-diMethyl 2-oxopentanedioate

- α-Ketoglutaric acid dimethyl ester

- DiMethyl 2-oxoglutarate 96%

- 2-OXOPENTANEDIOIC ACID, DIMETHYL ETHER

- Dimethyl

- A-ketoglutarate

- Dimethyl-alpha-ketoglutarate

- Pentanedioic acid, 2-oxo-, dimethyl ester

- TXIXSLPEABAEHP-UHFFFAOYSA-N

- dimethyl alpha-ketoglutarate

- Glutaric acid, 2-oxo-, dimethyl ester

- Dimethyl2-oxogl

- CS-0103277

- AKOS015851605

- DTXSID10157251

- 2-oxopentanedioic acid dimethyl ester

- MFCD00048052

- EN300-1661000

- Dimethyl 2-oxopentanedioate #

- FT-0612735

- AMY20457

- Pentanedioic acid, 2-oxo-, 1,5-dimethyl ester

- K0013

- A806333

- NSC783840

- Dimethyl-.alpha.-ketoglutarate

- AS-47656

- CHEMBL4877741

- SCHEMBL9543

- 13192-04-6

- Dimethyl 2-oxoglutarate, 96%

- J-006086

- BCP24128

- F14954

- NSC-783840

- Dimethyl2-oxoglutarate

- SY004319

- Q65707091

- SB32822

- dimethyl 2-oxidanylidenepentanedioate

- CHEBI:173796

- DB-007425

- HY-44134

-

- MDL: MFCD00048052

- インチ: 1S/C7H10O5/c1-11-6(9)4-3-5(8)7(10)12-2/h3-4H2,1-2H3

- InChIKey: TXIXSLPEABAEHP-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C(C([H])([H])C([H])([H])C(C(=O)OC([H])([H])[H])=O)=O

計算された属性

- せいみつぶんしりょう: 174.05300

- どういたいしつりょう: 174.05282342g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 6

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- ひょうめんでんか: 0

- 互変異性体の数: 2

- トポロジー分子極性表面積: 69.7

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.203 g/mL at 25 °C(lit.)

- ゆうかいてん: 117°C/3mmHg

- ふってん: 117°C/3mmHg

- フラッシュポイント: 華氏温度:>235.4°f

摂氏度:>113°c - 屈折率: n20/D 1.439(lit.)

- PSA: 69.67000

- LogP: -0.31830

- ようかいせい: 未確定

Dimethyl 2-Ketoglutaconate セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

Dimethyl 2-Ketoglutaconate 税関データ

- 税関コード:2918300090

- 税関データ:

中国税関コード:

2918300090概要:

2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Dimethyl 2-Ketoglutaconate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0103277-25g |

Dimethyl 2-oxopentanedioate |

13192-04-6 | 95.82% | 25g |

$101.0 | 2022-04-27 | |

| Enamine | EN300-1661000-0.5g |

1,5-dimethyl 2-oxopentanedioate |

13192-04-6 | 95% | 0.5g |

$19.0 | 2023-05-23 | |

| TRC | D474425-50g |

Dimethyl 2-Ketoglutaconate |

13192-04-6 | 50g |

$884.00 | 2023-05-18 | ||

| TRC | D474425-1g |

Dimethyl 2-Ketoglutaconate |

13192-04-6 | 1g |

$64.00 | 2023-05-18 | ||

| Enamine | EN300-1661000-0.25g |

1,5-dimethyl 2-oxopentanedioate |

13192-04-6 | 95% | 0.25g |

$19.0 | 2023-05-23 | |

| Enamine | EN300-1661000-5.0g |

1,5-dimethyl 2-oxopentanedioate |

13192-04-6 | 95% | 5g |

$42.0 | 2023-05-23 | |

| eNovation Chemicals LLC | D951627-100g |

Pentanedioic acid, 2-oxo-, 1,5-dimethyl ester |

13192-04-6 | 95% | 100g |

$390 | 2024-06-08 | |

| Cooke Chemical | A3614512-5G |

Dimethyl 2-oxoglutarate |

13192-04-6 | ≥95.0%(GC) | 5g |

RMB 206.40 | 2025-02-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D182A-25g |

Dimethyl 2-Ketoglutaconate |

13192-04-6 | 95% | 25g |

¥1124.0 | 2022-06-10 | |

| Chemenu | CM195239-25g |

Dimethyl 2-oxoglutarate |

13192-04-6 | 95% | 25g |

$108 | 2024-08-02 |

Dimethyl 2-Ketoglutaconate サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:13192-04-6)alpha-酮戊二酸二甲酯

注文番号:LE26827277

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:59

価格 ($):discuss personally

Dimethyl 2-Ketoglutaconate 関連文献

-

Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783

-

Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

13192-04-6 (Dimethyl 2-Ketoglutaconate) 関連製品

- 15933-07-0(Ethyl 2-oxobutanoate)

- 20577-61-1(Methyl 2,4-dioxopentanoate)

- 3682-43-7(Methyl 4-methyl-2-oxopentanoate)

- 5753-96-8(Ethyl 2-oxohexanoate)

- 13246-52-1(Ethyl 2,4-dioxohexanoate)

- 50461-74-0(Ethyl 2-Oxopentanoate)

- 615-79-2(ethyl 2,4-dioxopentanoate)

- 13192-05-7(4-Methoxy-2,4-dioxobutanoic acid)

- 3952-66-7(Methyl 2-oxobutanoate)

- 5965-53-7(Diethyl 2-oxopentanedioate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:13192-04-6)Dimethyl 2-Ketoglutaconate

清らかである:99%

はかる:100g

価格 ($):272.0

atkchemica

(CAS:13192-04-6)Dimethyl 2-Ketoglutaconate

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ